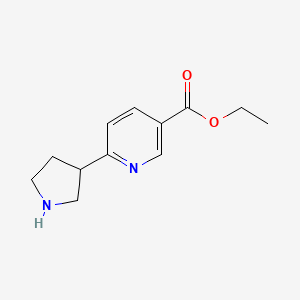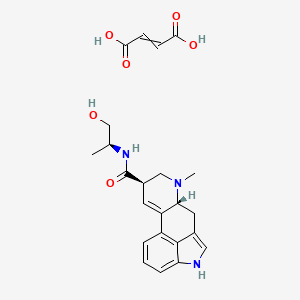
Ergometrine Maleate,(S)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergometrine Maleate is synthesized from lysergic acid, which is obtained from the ergot fungus . The synthesis involves several steps, including the formation of an amide bond between lysergic acid and a suitable amine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Ergometrine Maleate involves the fermentation of the ergot fungus to produce lysergic acid, followed by chemical synthesis to form the final product . The process is carefully controlled to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ergometrine Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions of Ergometrine Maleate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of Ergometrine Maleate include various derivatives with altered pharmacological properties . These derivatives are studied for their potential use in different therapeutic applications .
Scientific Research Applications
Ergometrine Maleate has a wide range of scientific research applications. In medicine, it is used to control postpartum hemorrhage and facilitate the delivery of the placenta . In chemistry, it serves as a precursor for the synthesis of other ergot alkaloids . In biology, it is used to study the effects of ergot alkaloids on smooth muscle contraction . Additionally, it has industrial applications in the production of pharmaceuticals and other chemical compounds .
Mechanism of Action
Ergometrine Maleate exerts its effects by stimulating the uterine muscle to increase the force and frequency of contractions . It acts on 5HT and alpha-adrenergic receptors found in the walls of blood vessels and the uterus . This stimulation leads to the constriction of blood vessels and increased uterine tone, which helps control bleeding after childbirth .
Comparison with Similar Compounds
Ergometrine Maleate is similar to other ergot alkaloids such as ergotamine and methylergometrine . it is unique in its specific action on the uterine muscle and its ability to control postpartum hemorrhage . Other similar compounds include lysergic acid diethylamide (LSD) and dihydroergotamine, which have different pharmacological effects and applications .
Properties
CAS No. |
6815-20-9 |
|---|---|
Molecular Formula |
C23H27N3O6 |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid |
InChI |
InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/t11-,13+,17+;/m0./s1 |
InChI Key |
YREISLCRUMOYAY-VSDOXBCFSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


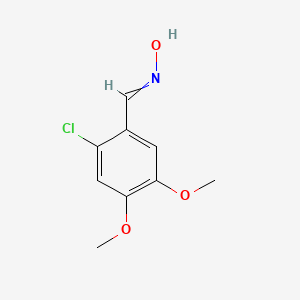
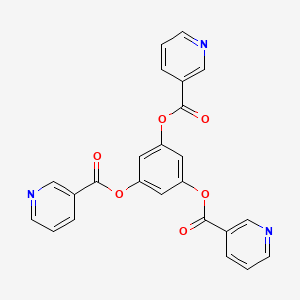
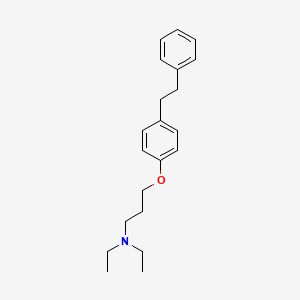
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)




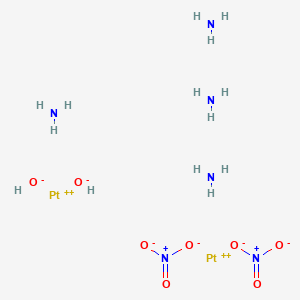
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
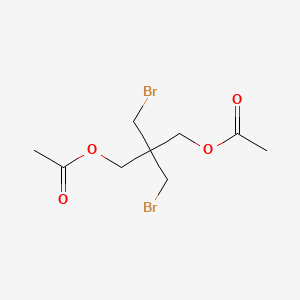
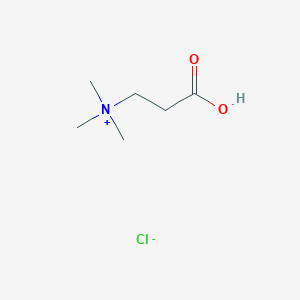
![1-(2-methylphenyl)-N-(oxolan-2-ylmethyl)-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B14169639.png)
